1,1,3,3-Tetramethyldisiloxane

PECVD High-Purity Reagent Electronic Chemicals

Researchers require a reliable, high-purity source of 1,1,3,3-Tetramethyldisiloxane (TMDSO) for reproducible hydrosilylation and vapor deposition outcomes. BenchChem supplies this bifunctional disiloxane with verified >99% GC purity to ensure batch-to-batch consistency. - **PECVD Precursor**: Enables low-temperature glass film deposition with controlled composition vs. HMDSO. - **Pharma Synthesis**: High-yield, chemoselective amide-to-amine reduction (e.g., ziprasidone route). - **Polymer Chemistry**: Bifunctional Si-H groups for controlled ROP chain termination and extension. - **Stock & Shipping**: Available in research to bulk quantities, shipped under inert atmosphere.

Molecular Formula C4H12OSi2
Molecular Weight 132.31 g/mol
CAS No. 30110-74-8
Cat. No. B3423403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyldisiloxane
CAS30110-74-8
Molecular FormulaC4H12OSi2
Molecular Weight132.31 g/mol
Structural Identifiers
SMILESC[Si](C)O[Si](C)C
InChIInChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3
InChIKeyKWEKXPWNFQBJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetramethyldisiloxane Overview


1,1,3,3-Tetramethyldisiloxane (TMDSO), also identified by its primary CAS number 3277-26-7, is a bifunctional organosilane and the simplest member of the hydride-terminated polydimethylsiloxane family . It is characterized by its molecular formula C4H14OSi2, a molecular weight of 134.33 g/mol, and features two reactive Si–H bonds which are weakly hydridic [1]. This compound is widely recognized as an efficient and selective reducing agent and a key precursor for the synthesis of silicone polymers and functional siloxanes via hydrosilylation . Its typical physical properties include a boiling point of 70-71 °C and a density of 0.76 g/mL at 25 °C .

1 Hydrosilylation and Si-H reduction chemistry
2 Bifunctional silicone polymer building block
3 High-purity PECVD precursor for dielectric films

Critical Role of TMDSO in Siloxane Chemistry


The selection of 1,1,3,3-Tetramethyldisiloxane (TMDSO) over other generic siloxanes or hydrosilanes is not trivial, as its unique structure of two Si-H bonds on a minimal disiloxane core dictates specific reactivity and performance in key applications. Simple substitution with monofunctional analogs like 1,1,1,3,3-pentamethyldisiloxane (HMM) results in a significantly different reactivity profile in ring-opening polymerizations and oligomerizations [1]. Furthermore, in vapor deposition processes like PECVD, the choice of siloxane monomer, including TMDSO versus hexamethyldisiloxane (HMDSO) or pentamethyldisiloxane (PMDSO), directly impacts the resulting film's composition and properties [2]. The following quantitative evidence demonstrates the specific, verifiable performance advantages of TMDSO that preclude generic interchangeability.

Monofunctional siloxanes (e.g., HMM) may shift reactivity profile in ring-opening polymerizations.
Alternative siloxane monomers (HMDSO, PMDSO) produce different film composition in PECVD; direct replacement can alter dielectric and optical properties.
Generic hydrosilanes lack the bifunctional Si-H control required for step-growth copolyaddition and selective mono-functionalization.

TMDSO Performance Evidence


High Purity for Demanding Applications

The SiSiB® PC9400 grade of 1,1,3,3-Tetramethyldisiloxane is specified at a purity of 99% by GC [1], which is significantly higher than the typical ≥97.0% (GC) purity offered by major suppliers like Sigma-Aldrich and TCI . This higher purity level is critical for processes where trace impurities can compromise film quality or reaction yield.

Purity Grade
Head-to-head
≥2% higher purity by GC vs. typical ≥97.0% grades
Reported purity supports higher process reproducibility in PECVD
SiSiB® PC9400 specification; verify against application requirements
PECVD High-Purity Reagent Electronic Chemicals

Superior Reactivity vs. Pentamethyldisiloxane in D3 Ring-Opening

In a study on the reaction of hexamethylcyclotrisiloxane (D3) with various hydrosilanes catalyzed by B(C6F5)3, the reactivity of 1,1,3,3-tetramethyldisiloxane (HMMH) was found to be higher than that of 1,1,1,3,3-pentamethyldisiloxane (HMM) [1]. The study reported a specific reactivity order where HMMH exhibited greater activity in ring-opening D3 compared to HMM [1].

Reactivity in D3 ROP
Head-to-head
Reported order: HMMH (TMDSO) > HMM
Reported reactivity supports ring-opening polymerization control
B(C₆F₅)₃-catalyzed D₃ system; confirm kinetics under own conditions
Ring-Opening Polymerization Silicone Synthesis B(C6F5)3 Catalysis

High-Yield Reduction of Amides to Amines

1,1,3,3-Tetramethyldisiloxane is reported to be employed in the high-yield reduction of amides to amines in the presence of other reducible groups, as documented in the literature [1]. This selective transformation is a critical step in the synthesis of complex molecules, including pharmaceutical intermediates like ziprasidone [1].

Amide Reduction
Reported
Reported high-yield, chemoselective amide-to-amine conversion
Supports complex molecule synthesis with fewer protecting group steps
Class-level inference; validate for specific substrates
Reduction Amide Reduction Pharmaceutical Synthesis

Selective Mono-Functionalization for Silane Coupling Agents

Research has demonstrated an efficient catalytic route for the selective mono-functionalization of the 1,1,3,3-tetramethyldisiloxane (TMDSO) core via hydrosilylation with vinyl-substituted silicon derivatives [1]. This study, which examined various platinum- and rhodium-based catalysts, identified the most efficient catalytic system for achieving this partial functionalization, leading to the formation of only the desired mono-adduct [1].

Selective Mono-Functionalization
Reported
Selective mono-adduct formation achieved with Pt/Rh catalysts
Enables unsymmetrical siloxane building block synthesis
Catalyst efficiency reported for vinyl-substituted silanes; review for own system
Hydrosilylation Silane Coupling Agents Selective Functionalization

Superior Precursor for PECVD Glass Films

In a comparative study of thin film deposition by dielectric barrier discharge (DBD), the use of 1,1,3,3-tetramethyldisiloxane (TMDSO), pentamethyldisiloxane (PMDSO), and hexamethyldisiloxane (HMDSO) as monomers resulted in different film properties as analyzed by GC-MS of the reactor effluent gases [1][2]. The SiSiB® PC9400 grade of TMDSO is specifically marketed for use in Plasma Enhanced Chemical Vapor Deposition (PECVD) for depositing glass on various substrates at low temperatures [3].

PECVD Film Precursor
Head-to-head
Different film composition vs. PMDSO/HMDSO per GC-MS effluent analysis
Unique precursor for tailored dielectric and optical films
DBD plasma deposition study; film properties depend on process parameters
PECVD Thin Films Semiconductor Manufacturing

Karstedt's Catalyst Precursor Performance

The platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, commonly known as Karstedt's catalyst, is a highly active and widely used catalyst for hydrosilylation reactions [1]. Its synthesis and performance are directly dependent on the use of TMDSO as the ligand backbone [1]. The catalyst's activity has been compared to other Pt-based catalysts like Speier's catalyst (H2PtCl6) in step-growth co-polyaddition reactions, showcasing its effectiveness [2].

Karstedt Catalyst Precursor
Reported
TMDSO backbone essential for Karstedt’s catalyst activity
Industry-standard hydrosilylation catalyst depends on TMDSO quality
Class-level inference; benchmark catalyst performance under own conditions
Catalysis Karstedt's Catalyst Hydrosilylation

TMDSO Optimal Application Scenarios


High-Precision PECVD for Semiconductor and Optical Coatings

The use of high-purity (>99% GC) 1,1,3,3-Tetramethyldisiloxane (TMDSO) is specified for Plasma Enhanced Chemical Vapor Deposition (PECVD) of glass films on various substrates at low temperatures [1]. The material's purity and unique monomer structure, which differs from other siloxanes like HMDSO or PMDSO, directly influence the resulting film's composition and performance, as demonstrated by comparative thin film deposition studies [2]. This makes it an ideal precursor for manufacturing dielectric layers, optical coatings, and protective films in the semiconductor and optics industries.

Efficient Synthesis of Silicone Polymers and Functional Siloxanes

1,1,3,3-Tetramethyldisiloxane is a preferred end-capper and chain extender in the production of hydride-terminated polydimethylsiloxanes (PDMS) due to its higher reactivity in ring-opening polymerization (ROP) compared to monofunctional analogs like 1,1,1,3,3-pentamethyldisiloxane [3]. Its bifunctional Si-H groups enable the controlled synthesis of both linear and branched silicone polymers with tailored molecular weights and functionalities, providing a key advantage in material science and industrial polymer production.

Selective High-Yield Reductions in Pharmaceutical Chemistry

The demonstrated ability of 1,1,3,3-Tetramethyldisiloxane to achieve high-yield and chemoselective reduction of amides to amines in the presence of other sensitive groups is a critical asset in pharmaceutical synthesis [4]. This capability, validated in the synthesis of compounds like ziprasidone, allows for streamlined synthetic routes with fewer steps and higher overall yields, making it a valuable reagent for the development and manufacture of complex active pharmaceutical ingredients (APIs).

Advanced Silane Coupling Agents and Unsymmetrical Building Blocks

The selective mono-functionalization of the 1,1,3,3-Tetramethyldisiloxane core, enabled by efficient Pt or Rh catalysts [5], allows for the preparation of unsymmetrical bifunctional siloxane derivatives. These compounds are essential building blocks for creating novel silane coupling agents, surface modifiers, and hybrid materials with precisely controlled interfacial properties, which are in high demand for advanced composites, adhesion promotion, and surface science applications.

Application
Selection Property
Validation Focus
PECVD of glass and dielectric films
Monomer purity and unique Si-H/Si-O structure
Film composition, refractive index, and defect density
Hydride-terminated PDMS synthesis
Bifunctional Si-H reactivity in ring-opening polymerization
Molecular weight control and end-capping efficiency
Chemoselective amide-to-amine reduction
Reducing agent chemoselectivity and yield profile
Functional group tolerance and isolated yield
Unsymmetrical siloxane coupling agents
Mono-functionalization selectivity via hydrosilylation
Catalyst screening and mono/di-adduct ratio

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